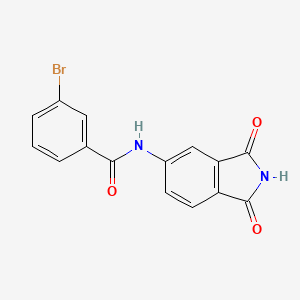
3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
描述
3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of isoindolinone derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用机制
3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exerts its biological effects by inhibiting the activity of bromodomain-containing proteins, particularly BRD4. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. BRD4 is a bromodomain-containing protein that plays a crucial role in the regulation of transcriptional elongation and cell cycle progression. By inhibiting the binding of BRD4 to acetylated histones, this compound downregulates the expression of oncogenes and pro-inflammatory cytokines, leading to the induction of apoptosis and the inhibition of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by downregulating the expression of oncogenes, such as c-Myc and Bcl-2. Inflammatory cells, such as macrophages and microglia, are also affected by this compound, which inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by blocking the activity of NF-κB. In animal models of Alzheimer's disease and traumatic brain injury, this compound improves cognitive function and reduces neuronal damage by inhibiting the activity of HDACs.
实验室实验的优点和局限性
One of the main advantages of using 3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in lab experiments is its specificity for bromodomain-containing proteins, particularly BRD4. This allows researchers to study the role of BRD4 in various biological processes, such as cancer, inflammation, and neurological disorders, without affecting other bromodomain-containing proteins. Another advantage of using this compound is its relatively low toxicity and good bioavailability, which allows for in vivo studies in animal models.
However, there are also some limitations to using this compound in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several future directions for the use of 3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in scientific research. One direction is the development of more potent and specific inhibitors of bromodomain-containing proteins, particularly BRD4, which could have greater efficacy in cancer, inflammation, and neurological disorders. Another direction is the investigation of the role of BRD4 in other biological processes, such as metabolism and immune function. Finally, the use of this compound in combination with other drugs, such as chemotherapy agents or immunomodulators, could enhance its effectiveness in the treatment of various diseases.
科学研究应用
3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been extensively studied in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an inhibitor of bromodomain-containing protein 4 (BRD4), a transcriptional regulator that plays a crucial role in cancer cell proliferation and survival. Studies have shown that this compound inhibits the binding of BRD4 to acetylated histones, leading to the downregulation of oncogenes and the induction of apoptosis in cancer cells.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by blocking the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
In neurological disorder research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has been suggested that this compound exerts its neuroprotective effects by inhibiting the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and synaptic plasticity.
属性
IUPAC Name |
3-bromo-N-(1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-9-3-1-2-8(6-9)13(19)17-10-4-5-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFLLEGDHNUYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




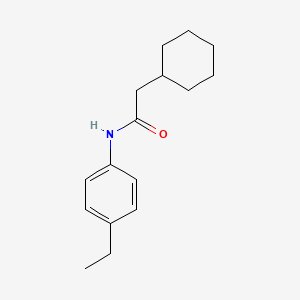
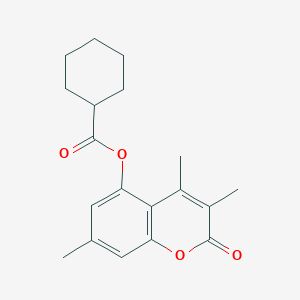
![2,4-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3461656.png)
![7-[(3-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3461659.png)
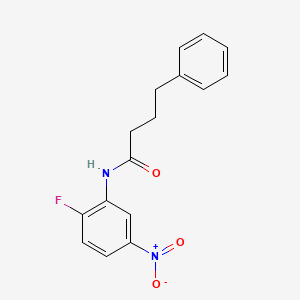

![methyl 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B3461673.png)
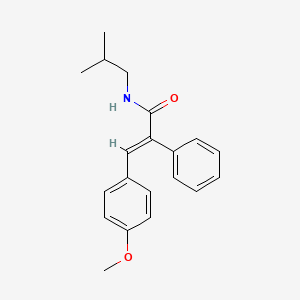

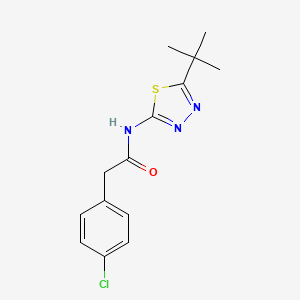
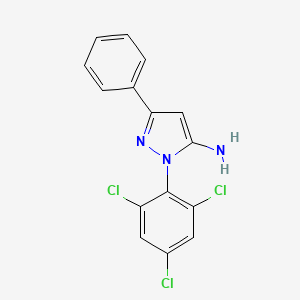
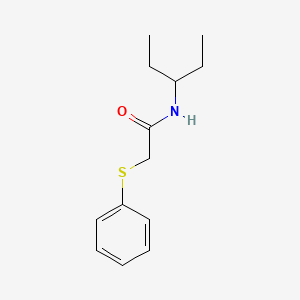
![methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B3461735.png)